N-methyl-1,2,4-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-4-3-5-2-6-7-3/h2H,1H3,(H,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOGTEHETWKJJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of N Methyl 1,2,4 Thiadiazol 5 Amine
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a key feature of 1,2,4-thiadiazole (B1232254) chemistry, with the reactivity being highly dependent on the position of the substituent on the ring. thieme-connect.de
The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution. isres.orgthieme-connect.de Halogen substituents at this position can be displaced by a variety of nucleophiles. thieme-connect.de While direct nucleophilic substitution on the amino group of N-methyl-1,2,4-thiadiazol-5-amine is not extensively detailed, the high reactivity of the 5-position suggests that the amino group could potentially be replaced under certain conditions, or that the amine itself can act as a nucleophile in other reactions.
For instance, the amino group of 2-amino-1,3,4-thiadiazoles, an isomeric system, exhibits nucleophilicity, allowing for electrophilic attack on both the amino group and the ring nitrogen atom. nih.gov This suggests that the exocyclic amine of this compound could also participate in various reactions.
| Reactant | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Halo-1,2,4-thiadiazole | Various Nucleophiles | 5-Substituted-1,2,4-thiadiazole | Nucleophilic Substitution | thieme-connect.de |
In contrast to the 5-position, halogen substituents at the 3-position of the 1,2,4-thiadiazole ring are generally inert towards most nucleophilic reagents. thieme-connect.de However, palladium-catalyzed cross-coupling reactions can be employed to functionalize this position. For example, 3-halo-1,2,4-thiadiazoles can undergo alkoxycarbonylation in the presence of a palladium catalyst. google.comgoogle.com
Final compounds of certain thiadiazole derivatives have been synthesized via nucleophilic substitution of 2-bromo-5-nitrothiazole (B146120) with the corresponding thiols of thiadiazoles in the presence of sodium methoxide (B1231860) in methanol (B129727) at room temperature. nih.gov
| Reactant | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Halo-1,2,4-thiadiazole | CO, Palladium Catalyst, Base, Alcohol | 3-Alkoxycarbonyl-1,2,4-thiadiazole | Alkoxycarbonylation | google.comgoogle.com |
| 2-Bromo-5-nitrothiazole | Thiadiazole thiols, NaOMe, MeOH | Substituted thiadiazole | Nucleophilic Substitution | nih.gov |
Electrophilic Reactions of 1,2,4-Thiadiazoles
Electrophilic reactions on the 1,2,4-thiadiazole ring are generally limited. isres.orgthieme-connect.de The ring is considered electron-deficient due to the presence of the electronegative nitrogen and sulfur atoms, making it less susceptible to attack by electrophiles. chemicalbook.comresearchgate.net They are weak bases and can form salts with mineral acids. thieme-connect.de
Stability and Ring Opening Reactions
Generally, 1,2,4-thiadiazoles are stable compounds due to the aromatic nature of the ring. isres.org The presence of substituents at the 3- and 5-positions can enhance this stability towards acids, alkalis, oxidizing agents, and reducing agents. thieme-connect.de However, the parent 1,2,4-thiadiazole is sensitive to these conditions. thieme-connect.de
Ring-opening reactions can occur under specific conditions. For example, the reaction of 1,2,4-thiadiazoles with the sulfur of a cysteine residue can lead to the opening of the thiadiazole ring through cleavage of the N-S bond, resulting in the formation of a disulfide bond. researchgate.net Some 1,3,4-thiadiazoles, an isomeric form, can undergo ring opening in the presence of a strong base. nih.gov
Alkoxycarbonylation Reactions
Alkoxycarbonylation can be a useful method for the functionalization of the 1,2,4-thiadiazole ring, particularly at halogenated positions. This reaction typically involves the use of carbon monoxide, a palladium catalyst, a base, and an alcohol solvent. google.com For instance, the alkoxycarbonylation of a halogenated 1,2,4-thiadiazole at the 3-position can be achieved using palladium acetate (B1210297) as the catalyst, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as the ligand, and sodium acetate as the base in an alcohol solvent. google.comgoogle.com This reaction has been reported for various 5-membered heterocycles, but its application to the less robust thiadiazole ring, which is more prone to ring opening, is a significant development. google.com
| Reactant | Catalyst | Ligand | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Halogenated 1,2,4-thiadiazole | Pd(OAc)₂ | Xantphos | Sodium Acetate | Ethanol (B145695)/Methanol | Alkoxycarbonylated 1,2,4-thiadiazole | google.comgoogle.com |
Diazonium Salt Formation and Sandmeyer Reactions
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups via Sandmeyer or related reactions. google.commasterorganicchemistry.comwikipedia.org The formation of the diazonium salt is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). google.commasterorganicchemistry.comlkouniv.ac.in
Once formed, the diazonium salt can undergo a Sandmeyer reaction, which involves displacement of the diazonium group with a nucleophile, typically a halide (Cl⁻, Br⁻) or cyanide (CN⁻), using a copper(I) salt as a catalyst. masterorganicchemistry.comwikipedia.org For example, a brominated 1,2,4-thiadiazole can be synthesized from the corresponding amine by forming the diazonium salt with sodium nitrite and hydrogen bromine in an aqueous medium. google.com Similarly, iodination can be achieved using reagents like iodine and tert-butyl nitrite or sodium nitrite, potassium iodide, and p-toluenesulfonic acid. google.com
| Starting Material | Reagents for Diazotization | Reagents for Substitution | Product | Reference |
|---|---|---|---|---|
| 3-Methyl-1,2,4-thiadiazol-5-amine | NaNO₂, HBr (aq) | - | 3-Methyl-5-bromo-1,2,4-thiadiazole | google.com |
| 3-Methyl-1,2,4-thiadiazol-5-amine | t-BuONO, I₂ | - | 3-Methyl-5-iodo-1,2,4-thiadiazole | google.com |
| Aryl Amine | NaNO₂, HCl | CuCl | Aryl Chloride | masterorganicchemistry.comwikipedia.org |
| Aryl Amine | NaNO₂, HBr | CuBr | Aryl Bromide | masterorganicchemistry.comwikipedia.org |
| Aryl Amine | NaNO₂, Acid | CuCN | Aryl Cyanide | masterorganicchemistry.comwikipedia.org |
Derivatization Strategies and Functionalization of the N Methyl 1,2,4 Thiadiazol 5 Amine Core
Alkylation and Acylation Strategies
The secondary amine functionality in N-methyl-1,2,4-thiadiazol-5-amine is a prime site for alkylation and acylation reactions. These transformations are fundamental in expanding the chemical space around the thiadiazole core.
Alkylation of the N-methylamino group can introduce a variety of alkyl substituents. While direct alkylation of this compound is not extensively documented in the provided search results, the reactivity can be inferred from studies on related 5-amino-1,2,4-thiadiazoles. For instance, solid-phase synthesis approaches have utilized N-alkylation of 5-amino-1,2,4-thiadiazole resins to generate libraries of functionalized compounds. thieme-connect.comresearchgate.net This suggests that this compound would readily react with alkyl halides or other alkylating agents under basic conditions to yield the corresponding tertiary amine.
Acylation reactions provide a route to amide derivatives. The N-methylamino group can be acylated using acyl chlorides or anhydrides in the presence of a base, such as pyridine. nih.gov This is a standard protocol for the synthesis of N-acyl substituted thiadiazole derivatives. nih.gov The resulting amides are often stable and crystalline compounds, facilitating their purification and characterization. The acylation of the exocyclic amino group is a common strategy to introduce a wide range of functional groups, thereby modulating the molecule's properties. For example, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with various acyl chlorides has been reported to yield the corresponding N-acyl derivatives. Although a different isomer, this demonstrates the general reactivity of the amino group on the thiadiazole ring.
| Starting Material | Reagent | Reaction Type | Product Type | Reference(s) |
| 5-Amino-1,2,4-thiadiazole resin | Alkyl halide | N-Alkylation | N-Alkyl-5-amino-1,2,4-thiadiazole resin | thieme-connect.comresearchgate.net |
| Aminothiazole/Aminothiadiazole | Acyl chloride, Pyridine | N-Acylation | N-Acyl aminothiazole/aminothiadiazole | nih.gov |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Acyl chloride | N-Acylation | N-Acyl-5-amino-1,3,4-thiadiazole-2-thiol |
Amidation and Sulfonamidation Reactions
Amidation and sulfonamidation reactions are pivotal in the derivatization of the this compound core, leading to the formation of compounds with diverse structural features and potential applications.
Amidation can be achieved through various coupling methods. While direct amidation of the N-methylamino group is a form of acylation (as discussed in the previous section), amidation can also refer to the formation of an amide bond at other positions of the molecule, for instance, by coupling a carboxylic acid-functionalized thiadiazole with an amine.
Sulfonamidation introduces a sulfonamide moiety, a well-known pharmacophore. ekb.eg A notable development in this area is the iridium-catalyzed regioselective C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water. nih.govrsc.orgrsc.org This method allows for the direct functionalization of the thiadiazole ring. Studies on N,3-diphenyl-1,2,4-thiadiazol-5-amine derivatives have shown that this reaction can proceed in moderate yields, demonstrating its applicability to complex thiadiazole structures. nih.govrsc.orgrsc.org The reaction is believed to proceed via a C-H metalation process, with the nitrogen atom of the thiadiazole ring acting as a directing group. nih.govrsc.orgrsc.org This strategy offers a direct route to novel sulfonamide derivatives of this compound, where the sulfonamide group is attached to the thiadiazole ring itself.
Furthermore, the synthesis of sulfonamide derivatives from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has been reported, where the amino group is further functionalized. nih.govchemicalbook.comnih.gov While this involves a different isomer, it highlights the chemical versatility of the amino-thiadiazole scaffold in forming sulfonamide linkages.
| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| N,3-Diphenyl-1,2,4-thiadiazol-5-amine derivatives | Sulfonyl azides | [Cp*IrCl₂]₂, AgSbF₆, H₂O, 90 °C | C-H sulfonamidated 1,2,4-thiadiazole | nih.govrsc.orgrsc.org |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Acridine sulfonyl/carbamoyl chlorides | - | Acridine-sulfonamide/carboxamide derivatives | nih.gov |
Formation of Schiff Bases and Related Condensation Reactions
The reaction of primary amines with aldehydes or ketones to form Schiff bases, or imines, is a classic condensation reaction. In the context of this compound, the secondary nature of the N-methylamino group precludes the direct formation of a stable Schiff base. However, the analogous primary amine, 5-amino-1,2,4-thiadiazole, would be expected to undergo such reactions.
Indeed, the synthesis of Schiff bases from various amino-thiadiazole isomers is well-documented. For instance, 5-amino-1,3,4-thiadiazole-2-thiol readily condenses with various aldehydes in the presence of an acid catalyst to yield the corresponding Schiff bases. researchgate.netwisdomlib.orgjmchemsci.com Similarly, Schiff bases have been derived from other amino-triazole and amino-thiadiazole systems. dergipark.org.trisroset.orgrsc.orgnih.govmdpi.com These reactions typically involve refluxing the amine and aldehyde in a suitable solvent like ethanol (B145695). researchgate.netnih.gov
While this compound cannot form a Schiff base at the nitrogen atom, other condensation reactions are possible. For example, if the thiadiazole ring were to be functionalized with a hydrazine (B178648) moiety, it could then readily condense with aldehydes and ketones to form hydrazones.
The inability of the N-methylamino group to form a Schiff base is a key differentiator in its reactivity compared to the primary amino analogue and must be considered when planning synthetic routes.
| Starting Material | Reagent | Conditions | Product Type | Reference(s) |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Various aldehydes | Absolute ethanol, glacial acetic acid, reflux | Schiff base of 5-amino-1,3,4-thiadiazole-2-thiol | researchgate.net |
| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | - | Schiff base of diaminotriazole | dergipark.org.tr |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | 4-N,N-Dimethyl benzaldehyde | - | Schiff base of aminomercaptothiadiazole | jmchemsci.com |
Introduction of Diverse Substituents via Substitution and Coupling Reactions
Modern cross-coupling reactions provide powerful tools for the introduction of a wide range of substituents onto the this compound core, particularly at the carbon atoms of the thiadiazole ring. To utilize these methods, the thiadiazole ring must first be functionalized with a suitable handle, such as a halogen.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. acs.org Research has shown that halo-substituted 1,2,4-thiadiazoles are excellent substrates for this reaction. For example, 3,5-dichloro-1,2,4-thiadiazole (B1299824) can be selectively coupled with arylboronic acids to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature, and 3,5-diaryl-1,2,4-thiadiazoles at elevated temperatures. researchgate.net This demonstrates that a chloro-substituent on the 1,2,4-thiadiazole ring can be efficiently replaced with an aryl group.
Furthermore, studies on protected 5-amino-3-bromo-1,2,4-thiadiazoles have shown that Suzuki-Miyaura coupling can be used to introduce aryl groups at the 3-position. nih.gov This strategy is highly valuable for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles. The regioselectivity of these coupling reactions can be controlled by the choice of catalyst and reaction conditions.
Therefore, a synthetic route to introduce diverse substituents onto the this compound core would likely involve initial halogenation of the thiadiazole ring, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce aryl or other organic fragments.
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Reference(s) |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O/MeOH, rt | 5-Aryl-3-chloro-1,2,4-thiadiazole | researchgate.net |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O/MeOH, reflux | 3,5-Diaryl-1,2,4-thiadiazole | researchgate.net |
| Protected 5-amino-3-bromo-1,2,4-thiadiazole | Arylboronic acid | Palladium catalyst, dioxane, 80 °C | Protected 5-amino-3-aryl-1,2,4-thiadiazole | nih.gov |
Synthesis of Bis-thiadiazole Derivatives
The synthesis of molecules containing two thiadiazole rings, known as bis-thiadiazoles, has garnered significant interest. While the direct synthesis of bis-(this compound) derivatives is not explicitly detailed in the provided search results, various strategies for synthesizing bis-thiadiazole compounds of different isomeric forms have been reported, which can inform potential synthetic routes.
One common approach involves the use of a bifunctional linker to connect two thiadiazole units. For example, novel series of bis(1,3,4-thiadiazole) derivatives have been synthesized through the condensation reaction between a bis-hydrazonoyl chloride and other reagents. researchgate.netekb.eg Another method describes the synthesis of bis-1,2,4-triazoles and bis-1,3,4-thiadiazoles starting from terephthaloyl or isophthaloyl chlorides, which act as the linking moiety. researchgate.nettandfonline.comoup.com
An electrochemical method for the synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles has also been reported, which proceeds via the oxidative dimerization of α-oxothioamides. jst.go.jp This reaction directly forms a bis-thiadiazole system, albeit with acyl substituents.
A plausible strategy for the synthesis of a bis-thiadiazole derivative of this compound could involve a coupling reaction. For instance, a halo-substituted this compound could be subjected to a palladium-catalyzed homocoupling reaction to form a bipyridyl-like bis-thiadiazole. Alternatively, a linker molecule with two reactive sites could be used to couple two molecules of a functionalized this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl 1,2,4 Thiadiazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of each atom within the N-methyl-1,2,4-thiadiazol-5-amine structure.
¹H NMR Spectral Analysis and Proton Chemical Shifts
In the ¹H NMR spectrum of this compound, two primary signals are expected. The first is a singlet corresponding to the protons of the N-methyl (N-CH₃) group. Its chemical shift would likely appear in the range of δ 2.8-3.3 ppm. This prediction is based on data from analogous N-methylated thiadiazole compounds. tandfonline.com The second signal would be a broad singlet corresponding to the amine (NH) proton, the chemical shift of which can be highly variable and solvent-dependent.
For comparison, the spectrum of the isomer, 5-amino-3-methyl-1,2,4-thiadiazole (B102305), shows a singlet for the C-methyl protons at approximately δ 2.23 ppm and a broad singlet for the amino (NH₂) protons around δ 7.82 ppm when measured in DMSO-d₆. mdpi.commdpi.com The key difference in the spectrum of the target compound would be the absence of the C-methyl signal and the appearance of the N-methyl signal, likely at a slightly downfield position.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | 5-amino-3-methyl-1,2,4-thiadiazole (in DMSO-d₆) mdpi.comresearchgate.net | This compound (Predicted) |
|---|---|---|
| C-CH₃ | 2.23 (s, 3H) | - |
| NH₂ | 7.82 (br s, 2H) | - |
| N-CH₃ | - | ~2.8 - 3.3 (s, 3H) |
| NH | - | Variable (br s, 1H) |
¹³C NMR Spectral Analysis and Carbon Chemical Shifts
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are anticipated. The two carbons of the thiadiazole ring are expected to resonate at very low field, typically in the range of δ 165–190 ppm, which is characteristic for carbons in this type of heterocycle. mdpi.comsapub.org The carbon of the N-methyl group would appear significantly upfield.
In the case of the isomer 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons (C3 and C5) appear at δ 169.2 and δ 183.2 ppm, respectively, in DMSO-d₆. The C-methyl carbon is observed at δ 18.7 ppm. mdpi.commdpi.com For this compound, the N-methyl carbon is predicted to have a chemical shift in the range of δ 25-35 ppm.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | 5-amino-3-methyl-1,2,4-thiadiazole (in DMSO-d₆) mdpi.comresearchgate.net | This compound (Predicted) |
|---|---|---|
| C3 | 169.2 | ~165-175 |
| C5 | 183.2 | ~180-190 |
| C-CH₃ | 18.7 | - |
Two-Dimensional NMR Techniques for Structural Confirmation
To definitively assign the structure and confirm the position of the methyl group, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
HSQC: This experiment would show a direct correlation between the N-methyl protons and the N-methyl carbon, confirming their one-bond connection.
HMBC: This technique reveals longer-range (2-3 bond) correlations. A crucial correlation would be observed between the protons of the N-methyl group and the C5 carbon of the thiadiazole ring, providing unequivocal evidence that the methyl group is attached to the exocyclic amine nitrogen at position 5. Correlations might also be seen between the amine proton and the C5 carbon. The proton on the C3 carbon would show correlations to the C5 carbon.
These 2D NMR techniques are vital for distinguishing this compound from its isomers, such as 3-methyl-1,2,4-thiadiazol-5-amine. researchgate.netbohrium.com
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A key band would be the N-H stretching vibration for the secondary amine, typically appearing as a single, sharp peak in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl group would be observed just below 3000 cm⁻¹. The C=N and N=C-S stretching vibrations within the thiadiazole ring are expected in the 1650-1450 cm⁻¹ region.
The spectrum of the isomer 5-amino-3-methyl-1,2,4-thiadiazole shows characteristic bands at 3265 and 3073 cm⁻¹ (N-H stretches of the primary amine), 1645 cm⁻¹ (C=N stretch), and 1537 cm⁻¹ (N-H bend). mdpi.comresearchgate.net For the N-methylated target compound, the dual N-H stretching peaks would be replaced by a single N-H peak, and the N-H bending vibration would be altered.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 5-amino-3-methyl-1,2,4-thiadiazole mdpi.comresearchgate.net | This compound (Predicted) |
|---|---|---|
| N-H stretch (amine) | 3265, 3073 | ~3300-3500 (single peak) |
| C-H stretch (methyl) | 2900-3000 | 2900-3000 |
| C=N stretch (ring) | 1645 | ~1640-1660 |
| N-H bend (amine) | 1537 | ~1550-1580 |
| C-N stretch | 1331 | ~1330-1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₃H₅N₃S), the calculated molecular weight is approximately 115.02 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 115. Subsequent fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for thiadiazoles include cleavage of the heterocyclic ring and loss of substituents. The fragmentation of this compound could involve the loss of the methyl radical (•CH₃) or hydrogen cyanide (HCN).
Analysis of related compounds, such as N-Methyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine, often utilizes soft ionization techniques like Electrospray Ionization (ESI), which typically shows a protonated molecular ion peak [M+H]⁺. tandfonline.com For the target compound, this would appear at m/z = 116.
X-ray Crystallography for Solid-State Molecular and Crystal Structures
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, the structure of its isomer, 5-amino-3-methyl-1,2,4-thiadiazole, has been determined. mdpi.comresearchgate.net This analysis reveals that the 1,2,4-thiadiazole (B1232254) ring is essentially planar. In the crystal lattice, the molecules are linked by an extensive two-dimensional network of hydrogen bonds, with each amino group donating hydrogen bonds to the nitrogen atoms (N2 and N4) of adjacent molecules. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-amino-3-methyl-1,2,4-thiadiazole |
| N-Methyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine |
Determination of Bond Lengths and Angles
In the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole, there are two distinct but structurally very similar molecules within the asymmetric unit. mdpi.comnih.gov The bond lengths and angles are consistent with those observed in other simple 1,2,4-thiadiazole derivatives. nih.gov The sulfur atom is bonded to both a carbon and a nitrogen atom, featuring an internal ring angle of approximately 92°. nih.govbldpharm.com This acute angle is compensated by a wider angle of about 120° at the methyl-substituted carbon atom, with the remaining ring angles being close to the 108° typical for a regular pentagon. nih.govbldpharm.com
The tables below present the bond lengths and angles for the two unique molecules of the isomer 5-amino-3-methyl-1,2,4-thiadiazole found in the crystal unit cell, which serve as a reference for the expected geometry of the 1,2,4-thiadiazole core. nih.govbldpharm.com
Interactive Data Table: Selected Bond Lengths (Å) for 5-amino-3-methyl-1,2,4-thiadiazole nih.govbldpharm.com
| Bond | Molecule 1 Length (Å) | Molecule 2 Length (Å) |
| S(1)-N(2) | 1.682(1) | 1.686(1) |
| N(2)-C(3) | 1.317(2) | 1.320(2) |
| C(3)-N(4) | 1.374(2) | 1.369(2) |
| N(4)-C(5) | 1.333(2) | 1.334(2) |
| C(5)-S(1) | 1.740(1) | 1.746(2) |
Interactive Data Table: Selected Bond Angles (°) for 5-amino-3-methyl-1,2,4-thiadiazole nih.govbldpharm.com
| Angle | Molecule 1 Angle (°) | Molecule 2 Angle (°) |
| C(5)-S(1)-N(2) | 92.03(6) | 91.89(6) |
| S(1)-N(2)-C(3) | 107.93(9) | 107.69(9) |
| N(2)-C(3)-N(4) | 119.7(1) | 120.1(1) |
| C(3)-N(4)-C(5) | 109.0(1) | 108.9(1) |
| N(4)-C(5)-S(1) | 111.34(9) | 111.37(9) |
Analysis of Torsion Angles and Molecular Conformation
Torsion angles define the three-dimensional conformation of a molecule by describing the rotational orientation around its bonds. For this compound, the key conformational features would include the orientation of the exocyclic N-methylamino group relative to the thiadiazole ring.
While specific torsion angle data for this compound is not available, studies on related structures provide insight. For instance, in 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the methylamine (B109427) substituent is observed to be coplanar with the thiadiazole ring, indicated by a C-N-C-S torsion angle of 175.9(2)°. nih.gov This suggests a strong preference for a planar arrangement, likely due to electronic effects such as the delocalization of the nitrogen lone pair into the aromatic ring system. The 1,3,4-thiadiazole (B1197879) ring itself is also planar. nih.gov Similarly, in other thiadiazole derivatives, the amino group is often found to be effectively coplanar with the ring to which it is attached. jst.go.jp This planarity is a common feature in aromatic and heteroaromatic amines, maximizing electronic conjugation.
Assessment of Thiadiazole Ring Planarity
The 1,2,4-thiadiazole ring is an aromatic heterocyclic system. mdpi.com Aromaticity necessitates a planar or near-planar ring structure to allow for the effective overlap of p-orbitals and the delocalization of π-electrons.
Crystallographic studies of various thiadiazole derivatives consistently confirm the planarity of the five-membered ring. For example, in the structure of 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the thiadiazole ring is planar with a root-mean-square deviation of only 0.009 Å. nih.gov Likewise, a study on (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine reports the thiadiazole ring is essentially planar, with a mean deviation of 0.0042 Å. iucr.org The structure of 5-amino-3-methyl-1,2,4-thiadiazole also features a planar heterocyclic ring. nih.govbldpharm.com This inherent planarity is a defining structural characteristic of the thiadiazole core and is crucial for its stability and electronic properties.
Purity Assessment and Structural Integrity Validation Methodologies (e.g., TLC, Melting Point)
Validating the purity and structural integrity of a synthesized compound is a critical step in chemical research. Standard methodologies include chromatography and the determination of physical constants like the melting point.
Thin-Layer Chromatography (TLC) is a widely used technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For thiadiazole derivatives, TLC is an effective tool. The methodology involves spotting the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane. echemi.com The purity is assessed by the presence of a single spot after visualization under UV light or with a staining agent. The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used for identification purposes. echemi.com
Melting Point determination is a fundamental method for assessing the purity of a solid crystalline compound. A pure substance typically exhibits a sharp and defined melting point range, whereas impurities tend to depress and broaden this range. While a specific melting point for this compound is not documented in the available literature, its isomer, 5-amino-3-methyl-1,2,4-thiadiazole, is reported to have a melting point of 202–204 °C. mdpi.com Another source lists the melting point for this isomer as 202 °C. This value can serve as an approximate reference for a compound with the same molecular formula and a similar heterocyclic core. Discrepancies in reported melting points for related compounds highlight the importance of unambiguous structural confirmation, often by X-ray diffraction, to ensure sample purity and correct identification. mdpi.com
Computational Chemistry and Theoretical Investigations of N Methyl 1,2,4 Thiadiazol 5 Amine
Density Functional Theory (DFT) Studies
DFT has become a standard method for calculating the ground-state properties of molecules. rdd.edu.iq It is widely used for geometry optimization, electronic structure analysis, and predicting vibrational spectra, providing a balance between accuracy and computational cost. dergipark.org.trresearchgate.net
Geometry Optimization and Energetic Calculations
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiadiazole derivatives, DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), are commonly employed to predict geometric parameters. dergipark.org.trnih.gov
Table 1: Predicted Geometrical Parameters for Thiadiazole Derivatives from DFT Studies Note: This table contains representative data from DFT calculations on structurally similar thiadiazole molecules to infer the expected geometry of N-methyl-1,2,4-thiadiazol-5-amine.
| Parameter | Bond/Angle | Typical Calculated Value | Reference Source |
| Bond Length (Å) | C-S | 1.854 | cyberleninka.ru |
| Bond Length (Å) | C=N | 1.246 | cyberleninka.ru |
| Bond Length (Å) | C-N (amino) | 1.363 | nih.govacs.org |
| Bond Length (Å) | N-N | 1.358 | nih.govacs.org |
| Bond Angle (°) | N-C-N | 122.4 | cyberleninka.ru |
| Bond Angle (°) | C-S-C | 85.1 | nih.govacs.org |
| Bond Angle (°) | C-N-C (amino) | ~119.0 | nih.govacs.org |
Energetic calculations determine the total energy of the optimized structure. For instance, the ground-state energy for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) was calculated to be -977.66671 Hartree at the B3LYP/6-311++G(d,p) level. nih.govacs.org Such calculations are fundamental for comparing the stability of different conformers or tautomers.
Electronic Structure Analysis (HOMO-LUMO Analysis)
Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. rdd.edu.iqacs.org In a study of various thiadiazole derivatives using DFT at the B3LYP/6-31G* level, the HOMO-LUMO gap was identified as an important stability index. rdd.edu.iq For 5-methyl-1,3,4-thiadiazol-2-amine, an isomer of the title compound, the calculated HOMO-LUMO gap was -4.650 eV. rdd.edu.iq
Table 2: Representative Frontier Orbital Energies and Properties of Thiadiazole Derivatives Note: Data is based on theoretical studies of related thiadiazole compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Source |
| 5-methyl-1,3,4-thiadiazol-2-amine | -5.791 | -1.141 | 4.650 | rdd.edu.iq |
| 1,3,4-thiadiazol-2-amine | -6.012 | -1.021 | 4.991 | rdd.edu.iq |
| 3-amino-1,2,4-triazole | -6.642 | -1.744 | 4.898 | dergipark.org.tr |
These values help predict regions of the molecule susceptible to electrophilic or nucleophilic attack and are essential for understanding intramolecular charge transfer processes. rdd.edu.iq
Vibrational Frequency Calculations and Spectral Prediction
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Calculations, typically performed at the same level of theory as geometry optimization (e.g., B3LYP/6-311++G(d,p)), yield harmonic vibrational frequencies. dergipark.org.trsapub.org Since theoretical calculations often overestimate frequencies due to the exclusion of anharmonicity, the results are commonly scaled to improve agreement with experimental data. sapub.org
For this compound, key vibrational modes would include:
N-H stretching of the amino group.
C-H stretching and bending modes of the methyl group.
Ring stretching and deformation modes characteristic of the 1,2,4-thiadiazole (B1232254) core.
C-N stretching for the bond connecting the methylamino group to the ring.
In a study on methylamine (B109427), the N-C stretching mode was calculated around 1001 cm⁻¹. researchgate.net For 1-(5-methyl- rdd.edu.iqnih.govthiadiazol-2-yl)-pyrolidin-2-ol, C=N stretching vibrations were assigned in the 1625-1590 cm⁻¹ region. researchgate.net Such predictions aid in the complete assignment of experimental spectra and confirm the optimized molecular structure. elsevierpure.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov
In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net For example, a 100-nanosecond MD simulation was used to evaluate the stability of a complex between a 1,3,4-thiadiazole (B1197879) derivative and the SARS-CoV-2 main protease, confirming that the ligand remained stably bound in the active site. nih.gov Similarly, MD simulations have been applied to study the stability of 1,2,4-thiadiazole derivatives as potential histone deacetylase inhibitors. researchgate.net These simulations monitor parameters like root-mean-square deviation (RMSD) to understand the structural stability of the complex over the simulation period.
Tautomerism Studies and Energetic Preferences
This compound can theoretically exist in different tautomeric forms, primarily the amino and imino forms.
Amino form: this compound
Imino form: N-methyl-1,2,4-thiadiazol-5(4H)-imine
Computational studies on related 2-amino-1,3,4-thiadiazoles have consistently shown that the amino form is significantly more stable than the imino form, both in the solid state and in solution. arabjchem.org DFT calculations can quantify the energetic difference between these tautomers. For example, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the energy barrier for the conversion of the amino to the imino tautomer was calculated, indicating a strong preference for the amino tautomer. nih.govacs.org Mass spectrometry studies have also supported the predominance of the amino form in the gas phase for related compounds, although the presence of a small fraction of the imino tautomer could not be entirely ruled out in some cases. The relative stability is crucial as different tautomers can exhibit distinct chemical and biological properties.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to understand the binding interactions that stabilize the ligand-receptor complex.
For this compound and its derivatives, docking studies can identify key binding interactions within a protein's active site. The 1,2,4-thiadiazole ring and its substituents can participate in various non-covalent interactions:
Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the N-H proton of the amino group can act as a hydrogen bond donor.
Hydrophobic Interactions: The methyl group and the C-H bond on the thiadiazole ring can engage in hydrophobic or van der Waals interactions.
Coordination: The nitrogen atoms of the thiadiazole ring can coordinate with metal ions present in the active site of metalloenzymes. researchgate.net
Studies on N-(1,2,4-thiadiazol-5-yl)benzamide derivatives as potential histone deacetylase (HDAC) inhibitors revealed that the thiadiazole moiety could act as a zinc-binding group, coordinating with the Zn²⁺ ion in the enzyme's active site. uobaghdad.edu.iq Docking scores, such as those provided by programs like Glide, offer a quantitative estimate of the binding affinity, with more negative values indicating stronger predicted binding. For example, a docking score of -8.953 kcal/mol was reported for a benzamide (B126) derivative of 1,2,4-thiadiazol-5-amine (B188566) against HDAC2. uobaghdad.edu.iq These studies focus on the nature and geometry of binding interactions without making claims about therapeutic efficacy.
Mechanistic Insights from Theoretical Calculations
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate reaction mechanisms and electronic properties of heterocyclic compounds, including this compound and its derivatives. By employing quantum chemical calculations, researchers can model reaction pathways, predict the stability of intermediates and transition states, and gain a deeper understanding of the factors that govern chemical reactivity. These computational investigations provide valuable insights that complement experimental findings and guide the rational design of new synthetic routes and functional molecules.
A significant area of investigation for 1,2,4-thiadiazole derivatives has been their interaction with biological targets, where theoretical calculations have been pivotal in explaining their mechanism of action. For instance, studies on the inhibition of cysteine protease cathepsin B by 1,2,4-thiadiazole compounds have utilized molecular modeling and quantum chemistry to understand the inhibition mechanism. nih.govcdmf.org.br It is proposed that the inhibitory activity stems from the ability of the 1,2,4-thiadiazole ring to form a disulfide bridge with the catalytic cysteine residue in the enzyme's active site. nih.gov
Theoretical calculations, specifically using quantum chemistry methods, have been employed to explore the feasibility of this ring-opening reaction. nih.gov These studies assess various protonation states of the ligand and the active site residues to identify the most probable reactive species. nih.gov For the 1,2,4-thiadiazole ring, it has been determined that the tautomeric form with a proton on the N2 nitrogen atom possesses the necessary structural and energetic characteristics to facilitate the ring-opening process. nih.gov This insight is crucial for understanding how these compounds function as enzyme inhibitors and for designing more potent derivatives.
Furthermore, computational studies on related thiadiazole isomers, such as those in the 1,3,4-thiadiazole series, provide a framework for the types of mechanistic questions that can be addressed. Density Functional Theory (DFT) is a commonly used method to analyze the electronic structure and reactivity of these molecules. rdd.edu.iq Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the electron-donating and electron-accepting capabilities of the molecule, respectively.
For example, in the study of thiadiazole derivatives as corrosion inhibitors, the HOMO and LUMO energy levels are correlated with the molecule's ability to adsorb onto a metal surface and prevent corrosion. ajchem-a.comjchemlett.com The distribution of these frontier orbitals across the molecule indicates the most probable sites for interaction. ajchem-a.com
Table 1: Calculated Quantum Chemical Parameters for Representative Thiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 1,3,4-thiadiazole-2,5-diamine | -6.5 | -1.2 | 5.3 | 3.8 |
| 5-methyl-1,3,4-thiadiazol-2-amine | -6.2 | -1.0 | 5.2 | 4.1 |
| 2,5-dimethyl-1,3,4-thiadiazole | -5.9 | -0.8 | 5.1 | 2.9 |
| 1,3,4-thiadiazol-2-amine | -6.4 | -1.1 | 5.3 | 4.5 |
| 2-methyl-1,3,4-thiadiazole | -5.8 | -0.7 | 5.1 | 3.2 |
This table presents representative data for 1,3,4-thiadiazole derivatives from a DFT study to illustrate the types of parameters calculated. The specific values for this compound may differ. rdd.edu.iq
Mechanistic investigations also extend to the synthesis of the thiadiazole ring itself. For the formation of 3,5-disubstituted-1,2,4-thiadiazoles, a proposed mechanistic pathway involves an "electron-catalyzed" process. acs.org In this mechanism, a radical initiator, such as the dimsyl anion generated from DMSO and sodium hydride, is thought to play a crucial role. acs.org Such detailed mechanistic proposals are often formulated based on a combination of experimental observations and theoretical modeling of the reaction intermediates and transition states.
In a similar vein, theoretical studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have explored the rotational barrier of the amino group and the potential for tautomerization between the amino and imino forms. acs.orgnih.gov These calculations help to understand the conformational preferences and the relative stability of different isomers, which can influence the compound's chemical behavior and biological activity. acs.org The energy barrier for the conversion between tautomers can indicate which form is likely to predominate under certain conditions. acs.org
Table 2: Calculated Rotational and Tautomeric Energy Barriers for a Substituted 1,3,4-Thiadiazole
| Process | Computational Method | Energy Barrier (kcal/mol) |
| Amino Group Rotation | DFT-B3LYP/6-311++G(d,p) | ~11 |
| Amine to Imine Tautomerization | B3LYP/6-311++G(d,p) | 4.45 |
This table shows example calculations for 2-amino-5-difluoro/trifluoromethyl-1,3,4-thiadiazole to demonstrate the type of energetic barriers investigated. The values for this compound would require specific calculation. acs.org
Supramolecular Chemistry and Intermolecular Interactions of N Methyl 1,2,4 Thiadiazol 5 Amine Derivatives
Hydrogen Bonding Networks in Crystal Packing
Hydrogen bonding plays a pivotal role in the crystal packing of N-methyl-1,2,4-thiadiazol-5-amine derivatives and related structures. The presence of both hydrogen bond donors (N-H groups) and acceptors (N atoms of the thiadiazole ring) facilitates the formation of robust and often complex hydrogen-bonding networks. researchgate.net
In the crystal structure of 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, the methylamine (B109427) substituent is coplanar with the thiadiazole ring, and the amine hydrogen atom is positioned syn to the thiadiazole sulfur atom. This arrangement facilitates the formation of N—H⋯N hydrogen bonds, which link the molecules into supramolecular chains along the nih.gov crystallographic direction. nih.gov A similar pattern of N—H⋯N hydrogen bonding is observed in 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, where these interactions connect the molecules into chains along the b-axis. mdpi.com
The substitution on the thiadiazole ring can significantly influence the dimensionality of the hydrogen-bonding network. For instance, while 2-amino-1,3,4-thiadiazole (B1665364) forms a one-dimensional hydrogen-bonding network, the introduction of methyl or ethyl groups at the 5-position, as in 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, leads to similar three-dimensional hydrogen-bonding associations despite crystallizing in different space groups. researchgate.net In these derivatives, dimers are formed via N-H···N3 interactions, and these dimers are further linked through N-H···N4 interactions to create a more complex network. researchgate.net
In 5-amino-3-methyl-1,2,4-thiadiazole (B102305), the crystal structure reveals an elaborate two-dimensional hydrogen-bonded network of molecules, highlighting the diversity of hydrogen bonding patterns within this family of compounds. rsc.org The strength of the N–H⋯N hydrogen bond is often found to be the most significant among the various noncovalent interactions present in these structures. rsc.orgmdpi.com
The table below summarizes the hydrogen bonding parameters for a representative this compound derivative.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···N | 0.88(3) | 2.18(3) | 3.034(3) | 163(3) |
Data for 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine nih.gov
Pi-Pi Stacking Interactions
Pi-pi stacking interactions, another crucial non-covalent force, contribute significantly to the stabilization of the crystal structures of this compound derivatives, particularly those containing aromatic substituents. These interactions occur between the electron-rich pi systems of the thiadiazole rings and any appended aryl groups.
The interplay between hydrogen bonding and pi-pi stacking is evident in the crystal packing of many heterocyclic compounds. For instance, in some 1,2,4-oxadiazole (B8745197) derivatives, which are structurally related to thiadiazoles, both (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions are recognized and play a role in the crystal architecture. mdpi.com The presence of π-π stacking can be an efficient pathway for magnetic interactions in radical anion salts of related dioxothiadiazole systems. bohrium.com
The table below provides an example of the geometry of pi-pi stacking interactions in a related thiadiazole derivative.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
| Fluorophenyl - Fluorophenyl | 3.8 | 0 |
Data for N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine mdpi.com
Crystal Engineering and Molecular Packing
Crystal engineering of this compound derivatives involves the deliberate design and control of intermolecular interactions to achieve desired crystal structures and properties. By modifying substituents on the thiadiazole core, it is possible to tune the hydrogen bonding and pi-pi stacking interactions, thereby influencing the molecular packing. researchgate.net
The molecular packing in 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl analogue demonstrates how small changes in alkyl substituents can lead to similar three-dimensional packing arrangements, even with different crystal symmetries. researchgate.net In contrast, the parent 2-amino-1,3,4-thiadiazole exhibits a denser, one-dimensional packing. researchgate.net This highlights the subtle yet significant role that substituents play in directing the self-assembly process.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystals. For N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, this analysis has revealed the relative contributions of different non-covalent interactions, showing that in halogen-substituted compounds, the contributions are comparable. rsc.orgmdpi.com
The study of different polymorphs, or different crystalline forms of the same compound, is also a key aspect of crystal engineering. The packing forms of the methyl and ethyl derivatives of 2-amino-1,3,4-thiadiazole can be considered as different polymorphs of a specific subunit of each array. researchgate.net The ability to control polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different physical properties.
The table below summarizes the crystallographic data for a representative this compound derivative.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine | C13H19N3S | Monoclinic | P21/c | 10.4394(12) | 13.0910(13) | 10.8871(15) | 118.008(16) | 4 |
Data from the crystallographic study of 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine nih.gov
N Methyl 1,2,4 Thiadiazol 5 Amine As a Core Synthetic Scaffold in Chemical Synthesis
Precursor for Diverse Heterocyclic Ring Systems
The N-methyl-1,2,4-thiadiazol-5-amine scaffold is a valuable starting point for the synthesis of various fused heterocyclic ring systems. The presence of the reactive amino group and the nitrogen atoms within the thiadiazole ring allows for a range of cyclization reactions, leading to the formation of novel polycyclic structures.
One notable example is the synthesis of triazolo[3,4-b] Current time information in Bangalore, IN.google.comthiadiazole derivatives. While specific examples starting directly from this compound are not extensively documented, the general strategy involves the reaction of a related precursor, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. nuph.edu.ua This reaction proceeds through a heterocyclization process to yield the fused 3-methyl-6-substituted- Current time information in Bangalore, IN.google.comtriazolo[3,4-b] Current time information in Bangalore, IN.google.comthiadiazole system. nuph.edu.ua The reactivity of the amino group on the thiadiazole ring is key to the formation of these more complex heterocyclic structures.
Furthermore, the amino group of aminothiadiazoles can react with various bifunctional reagents to construct fused pyrimidine (B1678525) rings. For instance, the reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with reagents like diethyl malonate or malononitrile (B47326) can lead to the formation of Current time information in Bangalore, IN.google.comthiadiazolo[3,2-a]pyrimidine systems. sci-hub.st These reactions highlight the potential of the amino-thiadiazole scaffold to act as a nucleophile in ring-closing reactions, thereby expanding the diversity of accessible heterocyclic compounds.
Another synthetic strategy involves the iodine-catalyzed oxidative cyclization of amidines with isothiocyanates, which leads to the formation of N-fused and 3,4-disubstituted 5-imino-1,2,4-thiadiazole derivatives. organic-chemistry.org This transition-metal-free method provides a regioselective route to complex thiadiazole-containing heterocycles. organic-chemistry.org
Building Block for Complex Organic Molecules
The N-methyl-1,2,4-thiadiazole moiety is a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical field. A prominent example is its incorporation into the structure of Fezolinetant, a selective neurokinin-3 (NK-3) receptor antagonist used for the treatment of vasomotor symptoms associated with menopause. google.com
The synthesis of Fezolinetant showcases the utility of the 3-methyl-1,2,4-thiadiazole core. A key intermediate in this synthesis is 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (B1447067). google.comgoogle.com This carbohydrazide (B1668358) is typically prepared from the closely related starting material, 5-amino-3-methyl-1,2,4-thiadiazole (B102305) (AMTD). google.com The synthesis involves the conversion of the amino group of AMTD into a carbohydrazide moiety through a series of chemical transformations. google.comgoogle.com
Once the 3-methyl-1,2,4-thiadiazole-5-carbohydrazide intermediate is obtained, it is coupled with a substituted triazolopyrazine core to construct the final complex structure of Fezolinetant. google.comnih.gov This multi-step synthesis underscores the importance of the thiadiazole scaffold as a robust and essential component for creating intricate molecular architectures with significant biological activity.
The following table outlines the key components in the synthesis of Fezolinetant, highlighting the role of the thiadiazole building block:
| Building Block/Intermediate | Role in Synthesis | Reference |
| 5-Amino-3-methyl-1,2,4-thiadiazole (AMTD) | Starting material for the key carbohydrazide intermediate. | google.com |
| 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide | Key intermediate that is coupled with the triazolopyrazine core. | google.comgoogle.com |
| Substituted triazolopyrazine | The second major heterocyclic core that is linked to the thiadiazole moiety. | nih.gov |
| Fezolinetant | Final complex organic molecule with therapeutic applications. | google.com |
Role in the Synthesis of Ligands for Metal Complexes
The this compound structure possesses multiple potential coordination sites, making it and its derivatives attractive ligands for the synthesis of metal complexes. The endocyclic nitrogen atoms of the thiadiazole ring and the exocyclic amino group can all act as donor atoms for metal ions.
While direct studies on the coordination chemistry of this compound are limited, the behavior of analogous thiadiazole derivatives provides significant insight. For example, 5-methyl-1,3,4-thiadiazol-2-amine has been used to synthesize a one-dimensional silver(I) coordination polymer. nih.gov In this complex, the thiadiazole ligand coordinates to the silver ions, demonstrating the ability of the ring nitrogen atoms to participate in metal binding. nih.gov
In general, 1,3,4-thiadiazole (B1197879) derivatives are known to be intriguing ligands in coordination chemistry due to their versatile coordination modes, utilizing either exocyclic or endocyclic nitrogen or sulfur donors. sci-hub.st The chelation of metal ions often occurs via one of the thiadiazole nitrogen atoms and a nearby functional group on a substituent. mdpi.com For instance, complexes of Co(III), Fe(III), Cr(III), Ni(II), and Cu(II) have been prepared with a ligand derived from N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, where the ligand acts as a bidentate, coordinating through a thiadiazole nitrogen and a sulfonamide oxygen atom.
The potential coordination modes of this compound are summarized in the table below, based on the known chemistry of related compounds.
| Potential Coordination Site | Description | Supporting Evidence from Analogous Compounds |
| Endocyclic Nitrogen Atoms | The nitrogen atoms within the 1,2,4-thiadiazole (B1232254) ring can donate a lone pair of electrons to a metal center. | Coordination of 5-methyl-1,3,4-thiadiazol-2-amine to Ag(I). nih.gov |
| Exocyclic Amino Group | The nitrogen of the N-methylamino group can act as a donor atom. | General principle of amino groups coordinating to metals. |
| Chelating Bidentate Ligand | Coordination involving a ring nitrogen and the exocyclic amino nitrogen, forming a stable chelate ring. | Common coordination mode for ligands with adjacent donor atoms. |
Utility in the Development of Key Chemical Intermediates
The N-methyl-1,2,4-thiadiazole scaffold is instrumental in the development of key chemical intermediates that are subsequently used to build more complex and often biologically active molecules. As highlighted previously, the synthesis of the drug Fezolinetant relies heavily on an intermediate derived from this scaffold. google.com
The primary intermediate, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, is synthesized from 5-amino-3-methyl-1,2,4-thiadiazole (AMTD), a close structural isomer of the title compound. google.comgoogle.com The synthesis of this crucial intermediate involves several steps, which are outlined in various patents. One common route involves the alkoxycarbonylation of a halogenated 3-methyl-1,2,4-thiadiazole, followed by reaction with hydrazine (B178648) monohydrate. google.com
The synthetic pathway to this key intermediate can be summarized as follows:
| Step | Reaction | Key Reagents | Reference |
| 1 | Halogenation of AMTD | Sandmeyer reaction conditions | google.com |
| 2 | Alkoxycarbonylation | Carbon monoxide, palladium catalyst, base, alcohol | google.com |
| 3 | Hydrazinolysis | Hydrazine monohydrate | google.com |
This multi-step process, starting from a simple aminothiadiazole, demonstrates the value of this heterocyclic core in providing access to more functionalized and reactive intermediates that are essential for the construction of complex pharmaceutical agents. The stability of the thiadiazole ring under various reaction conditions makes it a reliable platform for chemical elaboration. isres.org
Beyond its use in the synthesis of Fezolinetant, the 5-amino-3-methyl-1,2,4-thiadiazole structure has been identified as a component in other medicinally important compounds, including certain enzyme inhibitors and cephalosporin (B10832234) antibiotics, further cementing its role as a valuable chemical intermediate. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-1,2,4-thiadiazol-5-amine and its derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, derivatives with aryl or alkyl substituents are synthesized by reacting 1,2,4-thiadiazole precursors with methylamine under basic conditions (e.g., KOH in ethanol) . Reaction optimization may include adjusting temperature (room temperature to reflux) and stoichiometry of reagents. NMR and HRMS are critical for confirming structural integrity .
Q. How are spectroscopic techniques employed to characterize this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Key signals include NH protons (δ 10–11 ppm in DMSO-d6) and aromatic/alkyl substituents. For example, 3-chloro-N-phenyl derivatives show distinct peaks at δ 7.34–7.84 ppm for aromatic protons .
- HRMS : Used to verify molecular ion peaks (e.g., [M+H+] for C8H6ClN3S: 210.9971 ).
- IR Spectroscopy : Confirms functional groups like NH2 (stretching at ~3300 cm⁻¹) and C-S bonds .
Q. What are the typical chemical modifications performed on the thiadiazole core to enhance reactivity or solubility?
- Methodological Answer :
- Substitution : Introducing electron-withdrawing groups (e.g., Cl, NO2) or electron-donating groups (e.g., CH3, OCH3) at the 3-position alters electronic properties. This is achieved via halogenation or coupling reactions .
- Side-chain functionalization : Benzyl or alkyl groups are added to the amine group to improve lipophilicity, as seen in N-benzyl-3-phenyl derivatives .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized in heterogeneous reaction systems?
- Methodological Answer :
- Catalyst Screening : Transition metals (e.g., Mn(II)) or enzyme-based catalysts (e.g., engineered E. coli surface-displayed hemoglobin) improve regioselectivity and yield .
- Solvent Optimization : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .
- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction time .
Q. How should researchers address contradictions in reported biological activities of structurally similar thiadiazole derivatives?
- Methodological Answer :
- Assay Standardization : Compare activities under consistent conditions (e.g., cell lines, concentrations). For example, antioxidant properties in Benzimidazole derivatives were evaluated via DPPH assays, while antimicrobial studies used Mycobacterium tuberculosis H37Rv .
- Structural Clarity : Ensure derivatives are purified and characterized (e.g., single-crystal XRD ) to rule out impurities affecting bioactivity .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on thiadiazole-based anticancer agents?
- Methodological Answer :
- Core Modifications : Systematically vary substituents at the 3- and 5-positions. For instance, bulky groups like tert-butyl at the 4-position in thiazol-2-amines showed enhanced antitumor activity .
- Biological Profiling : Test derivatives against multiple cancer cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (e.g., normal fibroblasts) .
- Mechanistic Studies : Use flow cytometry to assess apoptosis or ROS generation, as seen in benzimidazole-thiadiazole hybrids .
Q. How can researchers validate the role of this compound derivatives in targeting specific enzymes or pathways?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified enzymes (e.g., Vitreoscilla hemoglobin ) to measure IC50 values.
- Molecular Docking : Predict binding modes with targets like tubulin or kinases using software (AutoDock Vina) .
- Gene Expression Analysis : Perform qPCR or Western blotting to evaluate downstream pathway modulation (e.g., p53, Bcl-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
